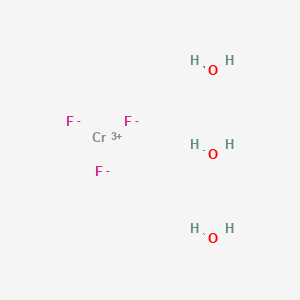

Chromium(3+) trifluoride trihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Daivonex is a topical formulation of the vitamin D derivative, calcipotriol. It is primarily used for the treatment of psoriasis, a skin disorder characterized by the overactive proliferation of skin cells. Calcipotriol works by inducing differentiation and suppressing the proliferation of keratinocytes, thereby normalizing abnormal cell proliferation and differentiation in psoriatic skin .

Mechanism of Action

Target of Action

Chromium(3+) trifluoride trihydrate is an inorganic compound It’s known that chromium(3+) compounds can interact with various biological molecules and structures .

Mode of Action

It’s known that the compound forms several hydrates . In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .

Biochemical Pathways

Chromium(3+) compounds are known to influence physiological effects apart from insulin signaling .

Pharmacokinetics

It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.

Result of Action

Chromium(3+) compounds are known to have physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, the anhydrous form of the compound sublimes at 1100–1200 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcipotriol involves a convergent approach that is scalable and modular. This method includes the preparation of both the A-ring and CD-ring of the molecule. A radical retrosynthetic approach is employed, which highlights an electrochemical reductive coupling and an intra-molecular hydrogen atom transfer Giese addition to establish the 6,5-transcarbon skeleton found in the vitamin D family .

Industrial Production Methods: Calcipotriol can also be prepared using solid lipid nanoparticles, which enhance its cutin permeability, slow release, and targeting effect. This method improves the local therapeutic effect of the drug and reduces the occurrence of skin irritation symptoms .

Chemical Reactions Analysis

Types of Reactions: Calcipotriol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.

Major Products: The major products formed from these reactions are various derivatives of calcipotriol, which may have different biological activities and therapeutic potentials .

Scientific Research Applications

Calcipotriol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying vitamin D analogs and their synthesis.

Biology: Investigated for its role in cell differentiation and proliferation.

Medicine: Primarily used in the treatment of psoriasis.

Industry: Utilized in the formulation of topical ointments and creams for dermatological applications.

Comparison with Similar Compounds

Calcipotriol is compared with other vitamin D analogs and treatments for psoriasis:

Calcitriol: Another vitamin D derivative used for similar purposes but with a higher risk of causing hypercalcemia.

Betamethasone Dipropionate: Often combined with calcipotriol for enhanced efficacy in treating plaque psoriasis.

Apremilast: A PDE4 inhibitor used for plaque psoriasis and psoriatic arthritis, but with different mechanisms and side effects

Calcipotriol stands out due to its effectiveness in treating psoriasis with a lower risk of systemic side effects compared to other vitamin D analogs .

Biological Activity

Chromium(III) trifluoride trihydrate, with the chemical formula CrF₃·3H₂O, is an inorganic compound that has garnered interest due to its unique properties and potential biological activities. This article explores its biological activity, focusing on its absorption, metabolism, toxicity, and potential health effects.

Chromium(III) trifluoride trihydrate is a crystalline solid that forms a green hydrate. It is primarily produced through the reaction of chromium(III) oxide with hydrofluoric acid. The compound exhibits octahedral coordination geometry around the chromium ion, typical of many chromium(III) compounds .

Biological Significance

Chromium is an essential trace element in mammals, playing a vital role in glucose metabolism and lipid metabolism. Chromium(III) ions are known to enhance insulin sensitivity and may influence carbohydrate metabolism . However, the biological activity of chromium(III) compounds can vary significantly based on their solubility and chemical form.

Absorption and Distribution

- Absorption : Chromium(III) is absorbed more efficiently from water-soluble forms compared to insoluble forms. For instance, approximately 5% of chromium(III) from soluble aerosols can be absorbed rapidly through the respiratory system .

- Distribution : Once in the bloodstream, chromium(III) predominantly binds to proteins such as transferrin and low-molecular-weight chromium-binding substance (LMWCr), facilitating its transport to various tissues including the liver, kidneys, and spleen .

Acute and Chronic Toxicity

Research indicates that chromium(III) compounds generally exhibit low toxicity. For example, studies have reported high oral LD50 values for chromium(III) oxide (above 5 g/kg body weight), indicating low acute toxicity . In chronic exposure scenarios, however, some studies suggest that inhalation of chromium(III) compounds can lead to local irritation and inflammation in the lungs .

Genotoxicity

The genotoxic potential of chromium(III) has been investigated with mixed results. While some studies suggest interactions with DNA, overall evidence does not strongly support mutagenicity or carcinogenicity associated with trivalent chromium compounds . Notably, epidemiological data connecting trivalent chromium exposure to cancer risk is inconclusive due to confounding factors such as simultaneous exposure to hexavalent chromium.

Case Studies

- Animal Studies : In a controlled study involving rats, oral administration of chromium(III) chloride did not result in significant adverse effects even at high doses (7 mg/kg per day), suggesting a lack of developmental toxicity associated with soluble forms .

- Human Studies : Limited human studies indicate that dietary intake of chromium can enhance insulin sensitivity; however, excessive exposure through occupational settings has raised concerns about respiratory health due to potential lung irritation from inhaled particles .

Summary of Findings

| Aspect | Details |

|---|---|

| Chemical Formula | CrF₃·3H₂O |

| Solubility | Water-soluble forms are more bioavailable than insoluble forms |

| Absorption Rate | ~5% absorption from soluble aerosols |

| Toxicity (LD50) | >5 g/kg for chromium(III) oxide |

| Genotoxicity | Conflicting evidence; generally non-mutagenic |

| Health Effects | Potential benefits in glucose metabolism; risks associated with inhalation |

Properties

IUPAC Name |

chromium(3+);trifluoride;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFKYRKAZDXKPQ-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[F-].[F-].[F-].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF3H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612549 |

Source

|

| Record name | Chromium(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.037 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16671-27-5 |

Source

|

| Record name | Chromium(3+) fluoride--water (1/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.